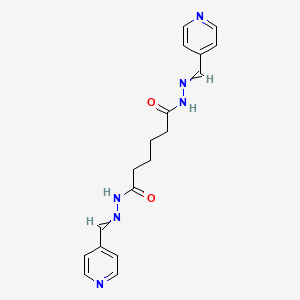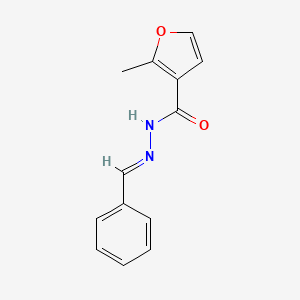
2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide
Overview
Description
2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide, also known as PPMI, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is a derivative of benzohydrazide and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. 2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the activation of transcription factors involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde, and increase the levels of antioxidant enzymes, such as superoxide dismutase. In cancer cells, 2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide has been shown to induce cell cycle arrest and inhibit the expression of genes involved in cell proliferation.
Advantages and Limitations for Lab Experiments
2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases. However, there are some limitations to using 2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide in lab experiments. One limitation is the potential for toxicity at high doses, which can limit its use in vivo. Another limitation is the need for further research to fully understand the mechanism of action and potential side effects of 2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide.
Future Directions
There are several future directions for research on 2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide. One direction is to further explore its potential as a cancer treatment, including its ability to inhibit tumor growth and metastasis. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide.
Scientific Research Applications
2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis. 2,4-dihydroxy-N'-(2-pyridinylmethylene)benzohydrazide has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's disease, due to its ability to protect against oxidative stress.
properties
IUPAC Name |
2,4-dihydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-10-4-5-11(12(18)7-10)13(19)16-15-8-9-3-1-2-6-14-9/h1-8,17-18H,(H,16,19)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVGODKWRJICRI-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B3855724.png)

![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,2-diphenylacetamide](/img/structure/B3855734.png)
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3855739.png)


![4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3855761.png)


![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3855772.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B3855784.png)
![2,2'-(1,4-piperazinediyl)bis[N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide]](/img/structure/B3855789.png)